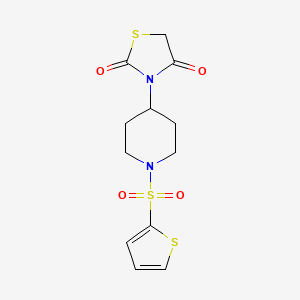

3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a small molecule that is currently being researched for its potential applications in various fields such as neurodegenerative diseases, inflammation, cancer, and diabetes. It is a part of the thiazolidine-2,4-dione (TZD) family, which plays a central role in the biological functioning of several essential molecules .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesis of these molecules involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The thiazolidine-2,4-dione (TZD) moiety plays a central role in the molecular structure of “this compound”. The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis

The chemical linkage between the two fragments was made through an acetamide bridge . In addition to [5 + 1] annulation, [4 + 2] and [3 + 3] reactions have also been applied in piperidine synthesis .Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the synthesis of thiazolidine-2,4-diones and their evaluation for antimicrobial activity. These compounds have shown promising results against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with certain derivatives exhibiting significant antimicrobial properties. This suggests potential applications in developing new antibacterial agents to combat resistant bacterial strains (Prakash et al., 2011).

Anticancer Activity

Several studies have focused on the anticancer properties of thiazolidine-2,4-dione derivatives. For instance, compounds synthesized from thiazolidine-2,4-dione have shown inhibitory effects on cancer cell lines, including human breast cancer cell lines. This indicates the compound's potential in anticancer drug development, providing a foundation for further research into their mechanism of action and effectiveness against various cancer types (Kumar & Sharma, 2022).

Anticonvulsant Properties

The exploration of thiazolidine-2,4-dione derivatives for anticonvulsant activities has yielded positive results, with some compounds displaying significant efficacy in preventing convulsions in animal models. This research avenue offers insights into developing new therapeutic agents for epilepsy and other seizure disorders, highlighting the versatility of thiazolidine-2,4-dione derivatives in medicinal chemistry (Fayed et al., 2021).

Antidiabetic Applications

Thiazolidine-2,4-dione derivatives have been investigated for their potential as antidiabetic agents, with some compounds showing promising results in reducing blood glucose levels. This research contributes to the ongoing search for more effective and safer treatments for diabetes, a prevalent and growing global health concern (Wrobel et al., 1998).

Mécanisme D'action

Target of Action

The primary target of 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type IIA topoisomerase found in Gram-negative bacteria . This enzyme is responsible for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition disrupts DNA replication, thus inhibiting bacterial growth and causing cell death .

Biochemical Pathways

The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the enzyme from relieving the torsional strain that arises during DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and ultimately, cell death .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and the induction of bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase, which disrupts DNA replication .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that thiazolidinedione derivatives can interact with DNA gyrase, a type of enzyme involved in DNA replication and transcription .

Cellular Effects

Preliminary studies suggest that this compound may have antimicrobial properties, showing promising activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, such as DNA gyrase .

Propriétés

IUPAC Name |

3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S3/c15-10-8-20-12(16)14(10)9-3-5-13(6-4-9)21(17,18)11-2-1-7-19-11/h1-2,7,9H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCYABSPEWVODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2966702.png)

![N-(2,3-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2966703.png)

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)

![2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2966714.png)